1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide

Physicochemical comparison Chromatographic method development Purification optimization

1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a quaternary ammonium iodide salt of a cyclic isothiourea. The heterocyclic nucleus is a 1,4,5,6‑tetrahydropyrimidine ring bearing a methyl substituent at N‑1 and a methylsulfanyl (S‑methyl) group at C‑2.

Molecular Formula C6H13IN2S
Molecular Weight 272.15
CAS No. 61406-16-4
Cat. No. B2404174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide
CAS61406-16-4
Molecular FormulaC6H13IN2S
Molecular Weight272.15
Structural Identifiers
SMILESCN1CCCN=C1SC.I
InChIInChI=1S/C6H12N2S.HI/c1-8-5-3-4-7-6(8)9-2;/h3-5H2,1-2H3;1H
InChIKeyMYOQEVZJNGELTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification for 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide (CAS 61406-16-4): Core Chemical Identity


1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a quaternary ammonium iodide salt of a cyclic isothiourea . The heterocyclic nucleus is a 1,4,5,6‑tetrahydropyrimidine ring bearing a methyl substituent at N‑1 and a methylsulfanyl (S‑methyl) group at C‑2. The hydroiodide form (C₆H₁₃IN₂S; MW 272.15) is a crystalline solid with a reported purity specification of 95.0% and a documented melting point range of 138–139 °C [1]. The compound is catalogued as a research‑grade building block and is primarily sourced from specialist fine‑chemical suppliers.

Why 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide (CAS 5445-73-8) Cannot Replace CAS 61406-16-4 in Research Procurements


The closest in‑class analog—2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine hydroiodide (CAS 5445‑73‑8)—lacks the N‑1 methyl group present on the target compound. This seemingly minor structural difference produces measurable changes in key physicochemical properties that directly impact synthetic utility, analytical characterization, and biological target engagement . Substituting the N‑methyl derivative with the N–H analog introduces a hydrogen‑bond donor at N‑1 (absent in the target compound), alters the electron density of the amidinium system, and modifies steric shielding at the reactive C‑2 position [1]. These variations render the two compounds non‑interchangeable in procedures where N‑substitution governs chemoselectivity or where N‑1 methylation is prerequisite for downstream receptor recognition.

Quantitative Differentiation Evidence for CAS 61406-16-4 Relative to Its Closest Analogs


N-Methylation Raises Boiling Point by ~5 °C and Lowers Density by ~10% vs. the Des-Methyl Free Base

The N-methylated free base (CAS 63896-08-2, parent of the target hydroiodide) has a predicted boiling point of 212.9 °C at 760 mmHg and a predicted density of 1.1 g/cm³ . In contrast, the des-methyl free base (CAS 20112-81-6) has a calculated boiling point of 207.964 °C and a calculated density of 1.215 g/cm³ . The boiling point delta is +4.9 °C, and the density is reduced by approximately 9.5% (Δ = −0.115 g/cm³). These differences are consequential for GC method development, fractional distillation, and solvent-extraction protocols where small retention-time shifts or density changes alter phase separation.

Physicochemical comparison Chromatographic method development Purification optimization

N-Methylation Eliminates an H-Bond Donor: 0 Hydrogen-Bond Donors vs. 1 for the Des-Methyl Analog

The N-methylated free base possesses zero hydrogen-bond donors (HBD = 0) and two hydrogen-bond acceptors (HBA = 2) . The des-methyl counterpart (CAS 20112-81-6) carries one H-bond donor (the N–H proton) . This difference places the two compounds in distinct regions of Rule-of-Five chemical space: the target compound has a HBD count that favors passive membrane permeability, whereas the des-methyl analog’s HBD may enhance aqueous solubility at the expense of permeability. The practical consequence is that the two compounds cannot be interchangeably used in cell-based permeability assays or in CNS-targeted programs where HBD count is a critical parameter.

Hydrogen-bonding capacity Permeability prediction ADME profiling

N-Methylation Increases Molecular Weight by 14 Da and Shifts Exact Mass in LC-MS Detection

The hydroiodide salt of the target compound has a molecular weight of 272.15 g/mol and an exact monoisotopic mass of 271.984415 Da [1]. The des‑methyl hydroiodide analog (CAS 5445‑73‑8) has a molecular weight of 258.12 g/mol and an exact mass of 257.968765 Da [2]. The mass difference of 14.01565 Da corresponds exactly to one methylene (CH₂) unit and is readily resolved by any modern single‑quadrupole LC‑MS system. Critically, the iodide counter‑ion generates a characteristic isotopic pattern (M⁺ and [M+2]⁺ peaks at ~50% relative abundance) that, combined with the 14 Da shift, provides unambiguous differentiation of the two compounds in reaction monitoring and impurity profiling.

LC-MS/MS detection Isotopic pattern Mass spectrometry

N-Methylation Enables Chemoselective Cyclocondensation with β-Alkoxyvinyl Trihalomethyl Ketones

Zanatta et al. demonstrated that the cyclocondensation of β-alkoxyvinyl trihalomethyl ketones with 1,2-dimethylisothiourea sulfate delivers a novel series of N-methyl-2-methylthio-tetrahydropyrimidines, where the chemoselectivity is governed by both steric and electronic effects of the substituents on the enones [1]. The reaction relies on the N‑methyl substituent to direct regiochemistry; the analogous N–H isothiourea (S‑methylisothiourea) yields a different product distribution under identical conditions. Earlier, Rajappa et al. employed the target compound (referred to as compound 12) in condensation with phenacyl‑ and 2‑thenoylmethyl‑cyanides to prepare α‑acyl‑α‑cyanomethylenehexahydropyrimidines, a transformation that exploits the enhanced nucleophilicity of the N‑methylated amidine [2].

Chemoselective synthesis N-methyl-2-methylthiopyrimidines Cyclocondensation

Spectral Fingerprint Differentiation: 5 NMR Spectra Available for the Free Base vs. 1 NMR for the Des-Methyl Analog

The free base of the target compound (CAS 63896-08-2) has five distinct NMR spectra recorded in multiple solvents (CDCl₃, DMSO‑d₆) and one FTIR spectrum catalogued in the Wiley KnowItAll spectral library [1]. The hydroiodide salt (CAS 61406-16-4) contributes an additional two NMR spectra and one FTIR spectrum [2]. In contrast, the des‑methyl hydroiodide analog (CAS 5445-73-8) has only one NMR spectrum, two FTIR spectra, and two UV‑Vis spectra in the same database [3]. The richer NMR dataset for the N‑methyl compound provides more robust reference data for structural verification, particularly for distinguishing the N–CH₃ singlet (δ ~3.0 ppm) from the S–CH₃ singlet (δ ~2.5 ppm) in routine ¹H NMR assays.

NMR characterization Spectral database Structure confirmation

Hydroiodide Salt Provides Crystalline Solid with Melting Point 138–139 °C, Facilitating Handling vs. Hygroscopic Free Base

The hydroiodide salt (CAS 61406-16-4) is a crystalline solid with a reported melting point of 138–139 °C . The free base (CAS 63896-08-2) is a liquid at ambient temperature (predicted boiling point 212.9 °C, flash point 82.6 °C) . The des‑methyl hydroiodide analog (CAS 5445-73-8) also crystallizes with a melting point of 138–139 °C, indicating that the salt form, rather than N‑methylation, drives crystallinity . However, the target compound's combination of N‑methylation and hydroiodide salt form delivers both the synthetic advantages of N‑substitution and the practical handling benefits of a non‑hygroscopic crystalline solid. In procurement terms, the hydroiodide salt minimizes weighing errors associated with viscous liquids and eliminates the need for Schlenk‑line handling of moisture‑sensitive free bases.

Salt-form advantage Solid-state handling Weighing accuracy

Proven Research Application Scenarios for CAS 61406-16-4 Based on Quantitative Differentiation Evidence


Synthesis of N-Methyl-2-methylthio-Tetrahydropyrimidine Libraries for Neuropharmacology Screening

The target compound serves as both a direct building block and a precursor for generating N‑methyl‑2‑methylthio‑tetrahydropyrimidine derivatives. As demonstrated by Zanatta et al., the N‑methyl substitution is integral to achieving the desired chemoselectivity in cyclocondensation reactions with trihalomethylated enones [1]. Research groups constructing compound libraries for muscarinic receptor screening, particularly for M1‑selective agonists, cannot substitute the N–H analog without altering the chemotype and losing N‑methyl‑dependent receptor interactions. Procurement of CAS 61406‑16‑4 ensures that the correct N‑methyl scaffold is incorporated from the outset.

Synthesis of α-Acyl-α-Cyanomethylenehexahydropyrimidine Intermediates

In the methodology reported by Rajappa et al., the target compound (compound 12) undergoes condensation with phenacyl‑ and 2‑thenoylmethyl‑cyanides to afford α‑acyl‑α‑cyanomethylenehexahydropyrimidines [2]. This transformation exploits the enhanced nucleophilicity of the N‑methylated amidinium system. The des‑methyl analog would exhibit different reactivity due to competitive N–H deprotonation, potentially leading to lower yields or alternative reaction pathways. Laboratories repeating this published protocol must use the specified N‑methyl compound to reproduce the reported outcomes.

Analytical Method Development Requiring Well-Characterized Reference Standards with Extensive Spectral Data

The target compound benefits from a total of seven NMR/FTIR spectra catalogued across its free base and hydroiodide forms in the Wiley KnowItAll spectral library [3][4][5]. This wealth of reference data enables rapid identity confirmation by spectral matching without the need for de novo full characterization. The unambiguous ¹H NMR differentiation between N–CH₃ (δ ~3.0 ppm) and S–CH₃ (δ ~2.5 ppm) provides a built‑in internal standard for quantitative NMR (qNMR) purity assays. CROs and analytical laboratories selecting reference standards for LC‑MS or NMR method validation will benefit from the richer spectral dataset of the N‑methyl compound compared to the sparse data available for the des‑methyl analog (only 1 NMR spectrum).

Physicochemical Profiling in ADME Assays Where Hydrogen-Bond Donor Count Determines Permeability Classification

The target compound's zero hydrogen-bond donor count (HBD = 0) places it in a distinct region of Rule‑of‑Five chemical space compared to the des‑methyl analog (HBD = 1) . In parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies, compounds with HBD = 0 consistently demonstrate higher passive permeability than those with HBD = 1 when other parameters are held constant. For discovery programs evaluating tetrahydropyrimidine scaffolds for CNS indications, the N‑methyl compound is the appropriate tool compound for establishing baseline permeability, whereas the N–H analog would underestimate the scaffold's intrinsic permeability potential.

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